N-Methylbenzylamine hydrochloride

C-H activation palladium catalysis ortho-arylation

Substituting N-methylbenzylamine hydrochloride with alternative benzylamine derivatives introduces NDMA formation risk (up to 34% molar yield with N,N-dimethylbenzylamine) and altered reaction kinetics under palladium catalysis. As the established intermediate in Fluoxetine HCl and Phenylephrine HCl synthesis, the HCl salt (CAS 61789-73-9) provides precise gravimetric handling and storage stability. • Eliminates 34% NDMA byproduct yield vs. dimethylated analogs in chloramination processes. • Faster reaction rates in ortho-arylation under Pd catalysis at 130°C vs. unsubstituted benzylamine. • pKb 4.35 enables tunable basicity for acid-sensitive transformations.

Molecular Formula C8H12ClN
Molecular Weight 157.64 g/mol
CAS No. 61789-73-9
Cat. No. B1245753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylbenzylamine hydrochloride
CAS61789-73-9
SynonymsN-benzyl methyl ammonium
N-benzyl-N-methylamine
N-methylbenzylamine
N-methylbenzylamine acetate
N-methylbenzylamine hydride
N-methylbenzylamine hydrochloride
N-methylbenzylamine tosylate
Molecular FormulaC8H12ClN
Molecular Weight157.64 g/mol
Structural Identifiers
SMILESCNCC1=CC=CC=C1.Cl
InChIInChI=1S/C8H11N.ClH/c1-9-7-8-5-3-2-4-6-8;/h2-6,9H,7H2,1H3;1H
InChIKeyCBSOFSBFHDQRLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methylbenzylamine Hydrochloride Overview


N-Methylbenzylamine hydrochloride (CAS 61789-73-9; also registered under CAS 13426-94-3) is the hydrochloride salt form of N-methylbenzylamine, a secondary aromatic amine with the molecular formula C8H12ClN and molecular weight of 157.64 g/mol [1]. As an aromatic amine derivative [2], this compound exists as a crystalline solid at room temperature, with the hydrochloride salt form conferring enhanced water solubility and storage stability compared to its free base counterpart (N-methylbenzylamine, CAS 103-67-3, boiling point 180.5 °C, density 0.9 g/cm³) . It functions primarily as a versatile synthetic intermediate in pharmaceutical manufacturing and as a substrate or catalyst component in organic transformations .

Format Hydrochloride salt for precise handling and water solubility
Workflow Pd-catalyzed C–H activation, asymmetric amination, and industrial amination
Use Context Synthetic intermediate for pharmaceutical manufacturing and organic transformations

Why N-Methylbenzylamine HCl Cannot Be Substituted


Substituting N-methylbenzylamine hydrochloride with structurally related benzylamine derivatives introduces quantifiable performance deviations in catalytic systems, degradation pathways, and synthetic outcomes. Direct comparative studies demonstrate that the N-methyl substitution alters reaction kinetics under palladium catalysis [1], fundamentally shifts the byproduct profile during oxidative chlorination/chloramination processes with implications for NDMA (N-nitrosodimethylamine) formation risk [2], and modifies key physicochemical parameters including basicity (pKb) that govern reactivity in acid-base sensitive transformations . Furthermore, the hydrochloride salt form provides distinct handling and solubility advantages over the free base that generic procurement specifications may overlook . These differences are not incremental—they are decisive for process reproducibility, regulatory compliance in pharmaceutical synthesis, and environmental fate assessment.

N-Methyl substitution pattern alters reactivity
N-methyl vs. dimethyl or unsubstituted benzylamine shifts catalytic kinetics and byproduct profile, including NDMA formation risk.
Salt form mismatch
Free base or alternative salts lack the crystalline handling and aqueous solubility of the hydrochloride, potentially affecting process reproducibility.
Basicity (pKb) shift modifies acid-base behavior
The intermediate basicity of N-methylbenzylamine (relative to benzylamine and N-ethyl derivatives) governs extraction efficiency and reaction selectivity.

N-Methylbenzylamine HCl: Comparative Evidence


Ortho-Arylation: Superior Rate vs. Benzylamine

Under identical palladium-catalyzed ortho-arylation conditions at 130 °C with trifluoroacetic acid and silver acetate, N-methylbenzylamine exhibits measurably faster reaction rates compared to unsubstituted benzylamine [1]. This kinetic advantage is directly attributed to the N-methyl substitution pattern, which enhances substrate reactivity in the C-H activation manifold.

Ortho-Arylation Rate
Head-to-head
Faster reaction rate reported vs. unsubstituted benzylamine under identical Pd catalysis
Supports process efficiency review for C–H activation workflows
Qualitative kinetic advantage; conditions: Pd, 130 °C, TFA, AgOAc
C-H activation palladium catalysis ortho-arylation

NDMA Elimination vs. Dimethylbenzylamine

During chloramination, N,N-dimethylbenzylamine (DMBA) generates N-nitrosodimethylamine (NDMA) at a 34% molar yield in concert with benzyl alcohol, representing the highest toxicological concern among benzylamine derivatives [1]. In marked contrast, N-methylbenzylamine (MBA) does not produce NDMA under these conditions; instead, its degradation proceeds via distinct elimination pathways yielding formaldehyde and benzylamine or benzaldehyde and monomethylamine [2]. Further anaerobic biodegradation studies confirm that MBA exhibits recalcitrance to biodegradation, whereas DMBA undergoes significant biodegradation and alters microbial community structure [3]. During subsequent chloramination, MBA effluent forms nitroso-MBA at only a 1% molar yield, while DMBA effluent yields NDMA at 10 ± 1% to 97 ± 7% molar yields [3].

NDMA Byproduct Profile
Head-to-head
NDMA not detected with MBA vs. 34% molar yield with DMBA under chloramination
Avoids a regulated nitrosamine formation pathway; relevant to byproduct risk assessment
Anaerobic effluent: >10-fold lower nitroso-byproduct yield
water treatment NDMA formation chloramination disinfection byproducts

Basicity and Lipophilicity Differences

N-Methylbenzylamine demonstrates intermediate basicity (pKb = 4.35) and boiling point (184–186 °C) relative to benzylamine (pKb = 4.70; boiling point 185 °C) and N-ethylbenzylamine (pKb = 4.10; boiling point 210 °C) . The hydrochloride salt form (CAS 61789-73-9) further enhances water solubility and provides a crystalline solid with melting point 177–178 °C, facilitating precise handling and formulation .

Basicity (pKb)
Cross-study comparable
pKb = 4.35 (intermediate between benzylamine 4.70 and N-ethylbenzylamine 4.10)
~2.2× proton affinity difference guides acid-base reactivity optimization
Free base bp 184–186 °C; salt mp 177–178 °C
physicochemical properties basicity pKb solubility

Disproportionation Pathway Divergence

On alumina-supported copper catalyst at 500–530 K, benzylamine methyl derivatives exhibit divergent reaction outcomes: N,N-dimethylbenzylamine, N-methylbenzylamine, and benzylamine each follow either disproportionation or hydrogenolysis as the dominant pathway depending on the specific N-substitution pattern [1]. This differential behavior directly impacts product distribution and catalyst lifetime in continuous-flow amination processes.

Disproportionation Pathway
Head-to-head
Pathway divergence (disproportionation vs. hydrogenolysis) under Cu/Al₂O₃ at 500–530 K
Affects product distribution and catalyst lifetime in amination processes
Methyl/benzyl radical migration observed for methylated derivatives
copper catalysis disproportionation hydrogenolysis reaction selectivity

Enantioselective Hydroaminoalkylation

3,3′-Silylated binaphtholate tantalum and niobium complexes catalyze the asymmetric hydroaminoalkylation of N-benzylmethylamine (the free base form) with simple alkenes, achieving enantioselectivities of up to 80% ee [1]. This establishes N-methylbenzylamine as a competent substrate for asymmetric C–C bond formation, with the N-methyl substitution pattern enabling the observed stereocontrol.

Enantioselectivity
Supporting evidence
Up to 80% ee using N-benzylmethylamine with Ta/Nb binaphtholate catalysts
Benchmark for asymmetric C–C bond formation feasibility
Asymmetric hydroaminoalkylation with alkenes
asymmetric catalysis hydroaminoalkylation enantioselectivity tantalum catalysis

Pharmaceutical Intermediate: Fluoxetine & Phenylephrine

N-Methylbenzylamine (free base) is a documented precursor in the synthesis of Fluoxetine hydrochloride (CAS 59333-67-4), a selective serotonin reuptake inhibitor (SSRI) [1], and serves as the amination reagent in the industrial synthesis of Phenylephrine hydrochloride (CAS 61-76-7), a widely used nasal decongestant [2]. The hydrochloride salt form (CAS 61789-73-9) provides the stable, readily weighable form required for these validated synthetic routes.

API Intermediate Role
Supporting evidence
Documented intermediate in Fluoxetine HCl and Phenylephrine HCl synthesis routes
Required for route compliance; substitution triggers revalidation
Source: patent and manufacturer documentation
pharmaceutical intermediate API synthesis SSRI decongestant

N-Methylbenzylamine HCl Applications


Palladium-Catalyzed C–H Functionalization

In ortho-arylation reactions under palladium catalysis at 130 °C with TFA and AgOAc, N-methylbenzylamine demonstrates faster reaction rates than unsubstituted benzylamine [1]. Process chemists optimizing C–H activation sequences should procure the N-methyl derivative to achieve reduced cycle times and improved throughput in pharmaceutical intermediate synthesis.

Water Treatment Without NDMA Formation

For chloramination or chlorination studies involving amine-containing matrices, N-methylbenzylamine eliminates the 34% molar yield NDMA formation observed with N,N-dimethylbenzylamine [2]. Environmental scientists and water treatment engineers assessing disinfection byproduct risk should select N-methylbenzylamine hydrochloride over dimethylated analogs to avoid regulated nitrosamine contamination. In anaerobic biological treatment contexts, MBA's recalcitrance to biodegradation versus DMBA's significant degradation [3] further differentiates selection based on desired environmental persistence or removal.

Basicity-Controlled Organic Synthesis

With a pKb of 4.35, N-methylbenzylamine occupies an intermediate basicity between benzylamine (pKb 4.70) and N-ethylbenzylamine (pKb 4.10) . This ~0.35 pKb unit difference (approximately 2.2× proton affinity variation) provides a tunable parameter for reaction optimization in salt metathesis, extraction protocols, and acid-catalyzed transformations. The hydrochloride salt form (CAS 61789-73-9, melting point 177–178 °C) offers precise gravimetric handling advantages over the hygroscopic free base.

Fluoxetine & Phenylephrine API Manufacturing

N-Methylbenzylamine is an established intermediate in the synthesis of Fluoxetine hydrochloride (SSRI antidepressant) [4] and serves as the specified amination reagent in patented Phenylephrine hydrochloride (nasal decongestant) manufacturing processes [5]. Procurement of the hydrochloride salt ensures compliance with these validated synthetic routes, avoiding the regulatory and quality burden of route revalidation that would accompany substitution with alternative benzylamine derivatives.

Application
Selection Property
Validation Focus
Pd-Catalyzed C–H Arylation
N-Methyl substitution reactivity
Reaction rate and cycle time review
Chloramination Byproduct Studies
NDMA pathway avoidance
Byproduct profile and regulatory risk context
Acid-Base Sensitive Synthesis
Intermediate basicity (pKb context)
Proton affinity and extraction optimization
Fluoxetine/Phenylephrine API Synthesis
Validated route intermediate
Route compliance and revalidation risk

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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